Dimethyl 2-bromomethylfumarate

Description

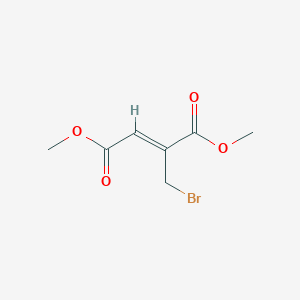

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dimethyl (Z)-2-(bromomethyl)but-2-enedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrO4/c1-11-6(9)3-5(4-8)7(10)12-2/h3H,4H2,1-2H3/b5-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJVJKHGQCFLAEB-HWKANZROSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=C(CBr)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C(\CBr)/C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Dimethyl 2 Bromomethylfumarate

Established Synthetic Routes and Mechanistic Considerations

The preparation of dimethyl 2-bromomethylfumarate has been approached through several well-documented synthetic pathways. These methods primarily involve the functionalization of readily available starting materials like itaconate and citraconate derivatives.

Bromination and Dehydrobromination of Itaconate Derivatives

A prevalent and straightforward method for synthesizing this compound involves a two-step sequence starting from dimethyl itaconate. oregonstate.edu This process begins with the addition of bromine across the double bond of dimethyl itaconate, followed by dehydrobromination to yield the desired product.

The first step, the bromination of dimethyl itaconate, proceeds by treating it with elemental bromine. This reaction typically occurs in a solvent like acetic acid at elevated temperatures. oregonstate.edu The mechanism involves the electrophilic addition of bromine to the alkene, forming a bromonium ion intermediate. Subsequent nucleophilic attack by a bromide ion leads to the formation of a dibromo derivative.

Following the bromination, dehydrobromination is carried out to introduce the double bond at the desired position and furnish the final product. This elimination reaction is commonly achieved by using a base, such as triethylamine (B128534). The base abstracts a proton, leading to the elimination of hydrogen bromide and the formation of this compound. A one-pot procedure combining these two steps has been reported, offering a more streamlined approach to the synthesis.

Synthesis via Citraconic Anhydride (B1165640) and Allylic Bromination

An alternative and widely used synthetic route commences with citraconic anhydride. researchgate.netfrontiersin.org This method offers an efficient pathway to this compound and has been employed in the total synthesis of various natural products. researchgate.netncl.res.in

The synthesis begins with the methanolysis of citraconic anhydride in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. researchgate.net This reaction opens the anhydride ring and forms the corresponding dimethyl citraconate.

The subsequent and crucial step is the allylic bromination of dimethyl citraconate. frontiersin.org This reaction selectively introduces a bromine atom at the methyl group adjacent to the double bond. A common reagent for this transformation is N-bromosuccinimide (NBS), often used in conjunction with a radical initiator like benzoyl peroxide or light. masterorganicchemistry.comgoogle.comorgosolver.com The reaction proceeds via a free-radical mechanism. The initiator generates a bromine radical, which then abstracts a hydrogen atom from the allylic position of dimethyl citraconate. This creates a resonance-stabilized allylic radical. This radical then reacts with a bromine source (either Br2 present in low concentrations or NBS itself) to form this compound and regenerate the bromine radical, thus propagating the chain reaction. masterorganicchemistry.comyoutube.com

This method is advantageous as it provides the desired product with good regioselectivity, targeting the allylic position over addition to the double bond. researchgate.netfrontiersin.org

Novel and High-Yield Preparations

One reported high-yield synthesis involves the reaction of dimethyl acetylenedicarboxylate (B1228247) with thioacetamide (B46855) in acetone, catalyzed by dipotassium (B57713) hydrogen phosphate (B84403) powder under solvent-free conditions, achieving the desired product in a one-pot stereoselective manner. asianpubs.org

Furthermore, the use of this compound as a versatile electrophile in SN2' coupling reactions with various nucleophiles, including Wittig reagents and Grignard reagents, has been demonstrated to be an efficient protocol for synthesizing a range of enes, dienes, and other complex molecules, often in high yields. nih.govthieme-connect.comncl.res.inresearchgate.net These reactions highlight the utility of this compound in constructing carbon-carbon bonds efficiently. For instance, the chemoselective SN2' coupling with phenylmagnesium bromide has been a key step in the synthesis of the antifungal natural product, gymnoascolide A. thieme-connect.comncl.res.inresearchgate.net

Regio- and Stereocontrol in this compound Synthesis

Achieving regio- and stereocontrol is a critical aspect of synthesizing and utilizing this compound, as its reactivity allows for the formation of different isomers.

The synthesis via bromination and dehydrobromination of dimethyl itaconate generally yields the (Z)-isomer of this compound. The stereoselectivity of this process is influenced by the reaction conditions and the nature of the base used for dehydrobromination.

In the synthesis starting from citraconic anhydride, the allylic bromination step is generally regioselective for the methyl group. frontiersin.org The subsequent reactions of this compound often proceed with a high degree of stereoselectivity. For example, its reaction with various nucleophiles can occur via an SN2' mechanism, leading to the formation of products with a specific stereochemistry. tandfonline.comresearchgate.net The reaction of (Z)-dimethyl α-(bromomethyl)fumarate with magnesium dialkylcuprates has been shown to be an efficient precursor for the selective synthesis of 3-substituted itaconic acid esters. researchgate.net

The stereochemical outcome of reactions involving this compound can also be influenced by the choice of reagents and reaction conditions. For instance, the reaction with secondary amines can lead to different products depending on the steric bulk of the amine, with less bulky amines favoring SN2' substitution and more bulky amines leading to SN2 products. researchgate.net This demonstrates the potential to control the regioselectivity of the reaction by tuning the steric properties of the nucleophile.

Elucidation of Reactivity and Reaction Mechanisms of Dimethyl 2 Bromomethylfumarate

Nucleophilic Substitution Reactions

The presence of a good leaving group (bromide) in an allylic position makes Dimethyl 2-bromomethylfumarate susceptible to nucleophilic attack. These reactions can proceed through different pathways, leading to a variety of functionalized products.

The reaction of this compound with amines can proceed via two competitive nucleophilic substitution pathways: the direct (SN2) and the rearranged (SN2') mechanisms. The regioselectivity of this reaction is highly dependent on the steric and electronic properties of the attacking amine. researchgate.netresearcher.life

SN2 Pathway: In a direct SN2 substitution, the amine attacks the carbon atom directly bonded to the bromine atom, leading to the displacement of the bromide and the formation of a direct substitution product. This pathway is generally favored with less sterically hindered amines. researchgate.net

SN2' Pathway: In an SN2' reaction, the nucleophilic amine attacks the γ-carbon of the allylic system, resulting in a rearrangement of the double bond and the expulsion of the bromide ion. This pathway is often observed with bulkier amines. researchgate.netresearcher.life

The reaction of (Z)-dimethyl α-(bromomethyl) fumarate (B1241708) with secondary amines demonstrates distinct regioselectivity. Bulky secondary amines react exclusively through the SN2' pathway to yield α-(functional alkyl amino) acrylic esters. researchgate.netresearcher.life In contrast, less bulky secondary amines can lead to successive SN2' and SN2 substitution products. researchgate.net The stereochemistry of the SN2' substitution in acyclic systems is typically stereospecific, with the nucleophile adding syn to the leaving group. thieme-connect.com

A study on the reaction of diethyl (E)-1-(bromomethyl)-2-cyanovinylphosphonate, a related allylic bromide, with secondary amines also highlights this regioselectivity. Less bulky secondary amines resulted in SN2' substitution followed by isomerization, while more bulky amines led to SN2 substitution products. researchgate.net

The steric hindrance of the amine is a critical factor in determining the reaction pathway. researchgate.netresearcher.life

| Amine Type | Predominant Pathway | Product Type |

| Bulky Secondary Amines | SN2' | Rearranged Substitution Products researchgate.netresearcher.life |

| Less Bulky Amines | SN2' and SN2 | Successive Substitution Products researchgate.net |

| Primary Amines | SN2' | 2-[alkylamino(diethoxyphosphoryl)methyl]acrylic acid ethyl esters (with a related phosphonate (B1237965) substrate) researchgate.net |

Data derived from studies on (Z)-dimethyl α-(bromomethyl) fumarate and related allylic bromides. researchgate.netresearcher.life

The electronic properties of the amine also play a role, although steric factors are often dominant in directing the regioselectivity of the initial attack. The reaction of primary amines with a related allylic bromide, ethyl α-bromomethyl-β-(diethoxyphosphoryl)acrylic acid ester, proceeds via a bimolecular SN2'-type mechanism to give rearranged products. researchgate.net

This compound is a valuable substrate for forming new carbon-carbon bonds using organometallic reagents. These reactions are crucial for the synthesis of more complex molecules, including natural products.

The SN2' Grignard coupling reaction is a powerful method for carbon-carbon bond formation. thieme-connect.com In the case of this compound, this reaction has been utilized in the synthesis of various natural products and their analogues. researchgate.netthieme-connect.comresearchgate.net The reaction typically involves the attack of a Grignard reagent at the γ-position of the allylic bromide, leading to a rearranged product. thieme-connect.com

For instance, the synthesis of chaetomellic acid A anhydride (B1165640) and 1,7(Z)-nonadecadiene-2,3-dicarboxylic acid involved the chemoselective SN2' coupling of appropriate Grignard reagents with dimethyl bromomethylfumarate. researchgate.net Similarly, the synthesis of camphorataimides B and C employed a chemoselective SN2' Grignard coupling reaction with p-methoxyphenylmagnesium bromide. thieme-connect.com The use of catalysts, such as copper salts, can enhance the γ-selectivity in SN2' reactions. thieme-connect.com

Examples of SN2' Grignard Coupling with this compound:

| Grignard Reagent | Product Application | Reference |

| Appropriate Alkyl/Aryl Grignards | Synthesis of Chaetomellic Acid A Anhydride | researchgate.net |

| p-Methoxyphenylmagnesium bromide | Synthesis of Camphorataimides B and C | thieme-connect.com |

| Various Grignard Reagents | Synthesis of Maculalactones A-C and Nostoclide I | researchgate.net |

The Wittig reaction, which typically involves the reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene, can also be adapted for use with substrates like this compound. wikipedia.org Facile SN2' coupling reactions of Wittig reagents with dimethyl bromomethylfumarate have been reported for the synthesis of enes and dienes. frontiersin.org This approach provides a route to unsymmetrical dienes which can be further utilized in reactions like palladium-promoted cocyclization to synthesize complex molecules such as justicidin B and retrojusticidin B. frontiersin.org

SN2' Grignard Coupling Reactions

Reactions with Oxygen Nucleophiles: Formation of Functionalized Allyl Ethers

The reaction of this compound with oxygen-based nucleophiles, particularly alcohols, provides a direct route to functionalized allyl ethers. These ethers are valuable synthetic intermediates. The process typically involves the formation of a quaternary ammonium (B1175870) salt intermediate, which then undergoes alcoholysis. kisti.re.kr

A mild and selective method for the synthesis of functionalized allyl ethers from this compound utilizes a catalytic system composed of 1,4-diazabicyclo[2.2.2]octane (DABCO) and a catalytic amount of triethylamine (B128534) (TEA). researchgate.net The reaction proceeds efficiently at room temperature with a variety of primary and secondary alcohols. kisti.re.kr

The reaction is initiated by the treatment of this compound with DABCO, which leads to the formation of a quaternary ammonium intermediate. This intermediate is then subjected to alcoholysis, facilitated by the presence of TEA which activates the alcohol, enhancing its nucleophilic character. kisti.re.krmolaid.com This SN2' substitution process results in the formation of the corresponding dimethyl 2-alkoxy-3-methylenesuccinates. kisti.re.kr The reaction is generally effective for a range of primary and secondary alcohols, though bulky tertiary alcohols like tert-butyl alcohol have been found to be unreactive under these conditions. kisti.re.kr

The following table summarizes the synthesis of various dimethyl 2-alkoxy-3-methylenesuccinates from the reaction of this compound with different alcohols. kisti.re.kr

| Entry | R (Alcohol) | Time (h) | Yield (%) |

| 1 | Me | 5 | 70 |

| 2 | Et | 5 | 60 |

| 3 | n-Pr | 6 | 63 |

| 4 | n-Bu | 7 | 59 |

| 5 | i-Pr | 5 | 40 |

| 6 | i-Pent | 5 | 55 |

| 7 | Bn | 10 | 83 |

| 8 | t-Bu | 96 | – |

| 9 | (S)-2-methylbutan-1-ol | 11 | 47 |

| 10 | (R)-(+)-Citronellol | 16 | 44 |

Cyclization and Annulation Reactions

This compound is a versatile substrate for various cyclization and annulation reactions, leading to the formation of diverse heterocyclic frameworks. Its bifunctional nature allows for the construction of complex cyclic systems through intramolecular processes.

The reaction of this compound with nitrogen-containing nucleophiles is a powerful strategy for the synthesis of nitrogenous heterocycles. These reactions often proceed through a cascade of events, including nucleophilic attack and subsequent intramolecular cyclization.

This compound serves as a key building block for the synthesis of pyrrolin-2-one derivatives. researchgate.net The reaction with primary amines proceeds through a sequence of two consecutive nucleophilic substitutions, followed by a 5-exo-trig cyclization to afford the corresponding 3,4-cis-disubstituted pyrrolidin-2-ones. nih.gov This process highlights the utility of this compound as a powerful electrophilic reagent in the construction of these five-membered lactam rings. researchgate.net

An efficient route to kisti.re.krresearchgate.netisoxazolidin-5-ones and kisti.re.krresearchgate.netoxazin-6-ones involves the reaction of functional allyl bromides like (Z)-dimethyl 2-(bromomethyl)fumarate with N-substituted hydroxylamine (B1172632) hydrochlorides. kisti.re.krresearchgate.net The synthesis is carried out in the presence of a base, such as potassium tert-butoxide, in tert-butanol (B103910) at reflux. researchgate.net

The formation of kisti.re.krresearchgate.netoxazin-6-ones occurs through a conjugate addition of the N-substituted hydroxylamine to the fumarate derivative, followed by a spontaneous 6-exo-trig cyclization. researchgate.netresearchgate.net This reaction provides a direct pathway to these six-membered heterocyclic systems.

The table below presents the results for the synthesis of various methyl 2-alkyl-6-oxo-5,6-dihydro-2H-1,2-oxazine-4-carboxylates from (Z)-dimethyl 2-(bromomethyl)fumarate. researchgate.netresearchgate.net

| Entry | R | Product | Yield (%) |

| a | Me | 4a | 68 |

| b | Et | 4b | 73 |

| c | n-Pr | 4c | 70 |

| d | i-Pr | 4d | 65 |

| e | Bn | 4e | 80 |

The reactivity of this compound is prominently showcased in various tandem reactions, where multiple bond-forming events occur in a single synthetic operation. These cascade processes provide an efficient means to construct complex molecular architectures from simple starting materials.

For instance, the synthesis of pyrrolin-2-ones from this compound and primary amines is a prime example of a tandem addition-lactamization reaction. nih.gov Similarly, the formation of kisti.re.krresearchgate.netisoxazolidin-5-ones and kisti.re.krresearchgate.netoxazin-6-ones from (Z)-dimethyl 2-(bromomethyl)fumarate and N-substituted hydroxylamine hydrochlorides is described as a Michael tandem addition-cyclization. researchgate.netresearchgate.net In these sequences, this compound acts as a bifunctional electrophile, enabling an initial intermolecular nucleophilic attack followed by an intramolecular cyclization, thereby rapidly building heterocyclic complexity.

Intramolecular Cyclizations Leading to Nitrogenous Heterocyclic Frameworks

Formation of Pyrrolin-2-ones and Analogous Structures

Other Significant Reaction Pathways

The reactivity of dimethyl 2-(bromomethyl)fumarate extends beyond simple substitution reactions, engaging in a variety of other mechanistically distinct and synthetically useful transformations. These pathways include oxidation and cycloaddition reactions, which allow for the construction of diverse molecular architectures.

Oxidation Reactions

The allylic bromide moiety in dimethyl 2-(bromomethyl)fumarate can be targeted in oxidation reactions, although direct oxidation of this specific substrate is not extensively documented in dedicated studies. However, analogous transformations involving similar structural motifs are well-established. Activated dimethyl sulfoxide (B87167) (DMSO) oxidations, such as the Swern oxidation, represent a standard method for converting alcohols to aldehydes or ketones under mild conditions. wikipedia.org In the context of related compounds, DMSO has been employed as an oxidant, sometimes in conjunction with other reagents, to effect various transformations. organic-chemistry.org

One notable study reports the reaction of dimethyl 2-(bromomethyl)fumarate with a DMSO/I₂ mixture. While the primary focus of this research was on subsequent cycloaddition reactions, the initial step involves the interaction with the DMSO-based reagent system. Generally, such reactions can lead to the oxidation of susceptible functional groups. For instance, the oxidation of related substituted pyridinedicarboxylic acid esters to their corresponding carboxylic acids is a known transformation.

The Swern oxidation protocol involves the activation of DMSO with an electrophile like oxalyl chloride, followed by the addition of an alcohol to form an alkoxysulfonium salt. A hindered non-nucleophilic base then promotes an intramolecular elimination to yield the carbonyl compound. wikipedia.org While dimethyl 2-(bromomethyl)fumarate does not possess a hydroxyl group for a classic Swern oxidation, its allylic bromide system presents a site for alternative reactivity with activated DMSO species.

Table 1: Common Reagents for Activated DMSO Oxidations

| Activating Agent | Base | Typical Reaction Temperature | Key Byproducts |

|---|---|---|---|

| Oxalyl Chloride | Triethylamine | -78 °C to room temperature | Dimethyl sulfide, Carbon monoxide, Carbon dioxide, Triethylammonium chloride wikipedia.org |

| Cyanuric Chloride | Triethylamine | -78 °C to room temperature | Dimethyl sulfide, Triethylammonium chloride organic-chemistry.org |

Cycloaddition Reactions (e.g., with pyridinium (B92312) allylides)

Dimethyl 2-(bromomethyl)fumarate serves as a key precursor for generating reactive intermediates that can participate in cycloaddition reactions. A significant application involves its reaction with pyridine (B92270) derivatives to form pyridinium allylides, which are 1,3-dipoles. These dipoles can then undergo cycloaddition with various dipolarophiles.

The process begins with the reaction of dimethyl 2-(bromomethyl)fumarate with a pyridine. The pyridine nitrogen atom displaces the bromide in an SN2 reaction, forming a pyridinium salt. In the presence of a base, a proton is abstracted from the carbon adjacent to the pyridinium ring and the ester group, generating a pyridinium allylide. This ylide is a resonance-stabilized 1,3-dipole.

This pyridinium allylide can then react with a suitable dipolarophile in a [3+2] cycloaddition reaction. For example, when the reaction is carried out in the presence of an oxidant like a DMSO/I₂ mixture, the initially formed cycloadduct can undergo further transformations. The 1,3-dipolar cycloaddition of pyridinium ylides is a powerful method for synthesizing nitrogen-containing heterocyclic compounds, such as indolizine (B1195054) derivatives. nih.gov

Table 2: General Scheme for Pyridinium Ylide Formation and Cycloaddition

| Step | Reactants | Intermediate/Product | Reaction Type |

|---|---|---|---|

| 1 | Dimethyl 2-(bromomethyl)fumarate + Pyridine | Quaternary Pyridinium Salt | SN2 Substitution |

| 2 | Quaternary Pyridinium Salt + Base | Pyridinium Allylide (1,3-dipole) | Deprotonation / Ylide formation |

This reactivity highlights the utility of dimethyl 2-(bromomethyl)fumarate as a versatile building block, enabling the synthesis of complex heterocyclic systems through controlled cycloaddition pathways. nih.gov

Strategic Applications of Dimethyl 2 Bromomethylfumarate in Complex Molecule Synthesis

Synthesis of Key Intermediates for Natural Product Analogs

The strategic use of dimethyl 2-bromomethylfumarate has proven instrumental in the synthesis of various natural products and their analogs. Its ability to participate in chemoselective coupling reactions makes it a valuable building block for constructing complex molecular architectures.

Construction of γ-Butyrolactones and α-Methylene-γ-Butyrolactones

γ-Butyrolactones and α-methylene-γ-butyrolactones are prominent structural motifs in numerous biologically active natural products. researchgate.netderpharmachemica.comresearchgate.netrsc.orgscielo.org.mxsemnan.ac.irnih.govrsc.org this compound serves as a key precursor for these heterocyclic systems.

One notable application involves the chemoselective SN2' condensation of primary enolates of alkyl methyl ketones with this compound. This reaction is followed by a highly diastereoselective sodium borohydride (B1222165) (NaBH4) reduction of the resulting keto-diesters. Subsequent regioselective in situ lactonization of the unisolable intermediates exclusively furnishes cis-3,5-disubstituted γ-butyrolactones in very good yields. researchgate.net

Furthermore, the synthesis of maculalactones, a class of tribenzylbutyrolactones, has been achieved through a multi-step process starting from citraconic anhydride (B1165640). researchgate.net This synthesis involves SN2' coupling reactions of appropriate Grignard reagents with this compound. researchgate.net The resulting diesters are then subjected to hydrolysis, bromination, dehydrobromination, and another chemoselective allylic substitution to form key anhydride intermediates. Reduction of these anhydrides with NaBH4 yields the desired lactone core, which can be further elaborated to afford various maculalactone natural products. researchgate.net

Precursors for Aza-Sarkomycins and Related Bioactive Structures

This compound has been utilized in synthetic routes toward sarkomycin (B75957) and its analogs. Two distinct routes for the synthesis of sarkomycin have been demonstrated, one of which involves the use of an itaconate-anthracene adduct as a C-5 synthon. researchgate.net This approach utilizes a tandem Michael addition-Dieckmann condensation between the anion derived from the adduct and methyl acrylate. researchgate.net

Total Synthesis of Specific Natural Products (e.g., Gymnoascolide A, Camphorataimides)

The utility of this compound is highlighted in the total synthesis of several natural products.

Gymnoascolide A: The synthesis of the antifungal natural product gymnoascolide A was accomplished using a chemoselective SN2' coupling of phenylmagnesium bromide with this compound as a key step. researchgate.netthieme-connect.comncl.res.inthieme-connect.com This reaction furnished dimethyl 2-methylene-3-phenylsuccinate in 73% yield. thieme-connect.com Subsequent hydrolysis, ring closure to an anhydride, and further functionalization led to the successful synthesis of gymnoascolide A. thieme-connect.com

Camphorataimides: The cytotoxic natural products camphorataimides B and C have been synthesized utilizing a chemoselective SN2' Grignard coupling reaction between p-methoxyphenylmagnesium bromide and this compound. thieme-connect.comthieme-connect.com This initial coupling is a crucial step in constructing the core structure of these bioactive molecules. thieme-connect.com

| Natural Product | Key Reaction Involving this compound | Reference |

| Gymnoascolide A | Chemoselective SN2' coupling with phenylmagnesium bromide | researchgate.netthieme-connect.comncl.res.inthieme-connect.com |

| Camphorataimides B and C | Chemoselective SN2' Grignard coupling with p-methoxyphenylmagnesium bromide | thieme-connect.comthieme-connect.com |

Synthesis of Chaetomellic Acid A and Related Dicarboxylic Acids

This compound is a pivotal starting material in the synthesis of chaetomellic acid A, a protein farnesyltransferase inhibitor, and other related dicarboxylic acids. nih.govresearchgate.netresearchgate.netacs.orgmolaid.com The synthetic strategy involves a chemoselective carbon-carbon SN2' coupling reaction of appropriate Grignard reagents with this compound. nih.govresearchgate.net For instance, the reaction with a specific Grignard reagent in diethyl ether in the presence of HMPA at room temperature affords the corresponding diesters in yields of 60-62%. nih.govresearchgate.net These diesters are then hydrolyzed to the desired diacids in quantitative yields. nih.govresearchgate.net Acetic anhydride-induced ring closure of the diacids subsequently furnishes the target anhydride natural products. nih.govresearchgate.net

Access to Diverse Nitrogenous and Oxygenated Heterocycles

The reactivity of this compound extends to the synthesis of a wide array of nitrogenous and oxygenated heterocycles, which are core structures in many pharmaceuticals and biologically active compounds. researchgate.netresearchgate.netmdpi.comorganic-chemistry.orgbeilstein-journals.orgekb.egnih.gov

The reaction of this compound with various nucleophiles provides access to these heterocyclic systems. For example, its reaction with primary amines can lead to the formation of pyrrolin-2-ones. researchgate.net The regioselective reaction with bulky secondary amines in ether at room temperature exclusively yields rearranged α-(functional alkyl amino) acrylic esters. researchgate.net

Furthermore, a facile method for the synthesis of functionalized allyl ethers has been developed through the reaction of this compound with different alcohols. researchgate.net This reaction is mediated by 1,4-diazabicyclo[2.2.2]octane (DABCO) and a catalytic amount of triethylamine (B128534) (TEA) at room temperature, affording dimethyl 2-alkoxy-3-methylenesuccinates in good yields. researchgate.netresearchgate.net This method provides a convenient route to various oxygenated structures.

| Heterocycle Class | Synthetic Approach using this compound | Reference |

| Pyrrolin-2-ones | Reaction with primary amines | researchgate.net |

| α-(Functional alkyl amino) acrylic esters | Regioselective reaction with bulky secondary amines | researchgate.net |

| Dimethyl 2-alkoxy-3-methylenesuccinates | Reaction with alcohols mediated by DABCO/TEA | researchgate.netresearchgate.net |

Development of Novel Synthetic Routes to Functionalized Enes and Dienes

This compound has been instrumental in developing new synthetic protocols for functionalized enes and dienes. A notable example is the SN2' coupling reaction with a variety of Wittig reagents. ncl.res.innih.govtwirpx.link This method provides a simple and efficient route to the corresponding enes, dienes, and related natural and unnatural products. nih.gov This approach has a broad scope and has been successfully applied to the synthesis of various functionalized alkenes.

Computational and Theoretical Studies of Dimethyl 2 Bromomethylfumarate Reactivity

Quantum Chemical Calculations of Reaction Pathways

Quantum chemical calculations are instrumental in mapping the potential energy surface of a chemical reaction. nih.gov These methods allow for the computational "exploration" of various routes a reaction can take, identifying the most energetically favorable pathways from reactants to products. numberanalytics.com This involves locating and characterizing the structures of all stable molecules (reactants, intermediates, products) and the high-energy transition states that connect them. solubilityofthings.com For reactions involving Dimethyl 2-bromomethylfumarate, such calculations can clarify mechanisms like the observed Sₙ2' couplings. ncl-india.orgehu.eus

A chemical reaction rarely proceeds in a single, simple step. The pathway from reactants to products is often punctuated by energy minima, which represent long-lived, potentially observable intermediates , and energy maxima, which are fleeting, high-energy structures known as transition states . reddit.comorganicchemistrytutor.comyoutube.com

Intermediates : These are thermodynamic states that represent a relative energy minimum along the reaction coordinate. reddit.com They are true chemical species that exist for a discrete period before reacting further. reddit.com

Transition States (TS) : A transition state is not a stable molecule but rather the highest energy point on the path between two intermediates or between a reactant and an intermediate. solubilityofthings.comorganicchemistrytutor.com It represents the configuration where chemical bonds are in the process of breaking and forming. solubilityofthings.com Due to their instability, transition states cannot be isolated but their existence and structure are inferred computationally and through kinetic studies. solubilityofthings.comyoutube.com

In the context of reactions involving Michael acceptors like 2-(bromomethyl)acrylates, which are structurally related to this compound, computational studies have identified key intermediates and transition states. For instance, in the reaction with an enamine, DFT calculations suggest an initial asynchronous Sₙ2' pathway. ehu.eus This process leads to the formation of an intermediate ammonium (B1175870) salt. ehu.eus The subsequent key carbon-carbon bond-forming step proceeds through another transition state and a further intermediate via a two-step addition-elimination sequence. ehu.eus

The reaction coordinate diagram, or energy profile, is a graphical representation of the energy changes that occur as a reaction progresses. organicchemistrytutor.com By plotting potential energy against the reaction coordinate, one can visualize the entire reaction pathway, including the relative energies of reactants, intermediates, transition states, and products. wolfram.com The peaks on this diagram correspond to transition states, and the valleys represent intermediates. organicchemistrytutor.com The height of these peaks from the preceding valley or reactant state represents the activation energy (Eₐ), a crucial factor in determining the reaction rate. solubilityofthings.com

DFT calculations have been used to model the energy profile for the reaction of a 2-(bromomethyl)acrylate, providing insight into the thermodynamic favorability of the proposed mechanism. ehu.eus The energy profile indicates a two-step addition-elimination sequence for the C-C bond formation, with a distinct intermediate formed after the rate-limiting addition step. ehu.eus The alternative direct displacement (Sₙ2) pathway was calculated to have a much higher energy barrier, explaining why it is not the preferred route. ehu.eus

The following table, based on data for a model reaction computed at the B3LYP/6-31* level, illustrates the calculated relative enthalpies for the species involved in the key C-C bond-forming step. ehu.eus

| Reaction Species | Description | Relative Enthalpy (kcal/mol) |

|---|---|---|

| Reactants | Enamine + Ammonium Salt Intermediate | 0.0 |

| Transition State 1 (TS1) | Rate-limiting addition step | +16.3 |

| Intermediate | Addition product | +10.7 |

| Transition State 2 (TS2) | Elimination step | +11.7 |

| Products | Final C-C coupled product + Byproducts | -28.5 |

Characterization of Transition States and Intermediates

Mechanistic Insights from Density Functional Theory (DFT) and Ab Initio Methods

Both Density Functional Theory (DFT) and ab initio methods are powerful quantum mechanical approaches used to study the electronic structure and reactivity of molecules. nih.govnih.gov

Ab Initio Methods : These calculations are based on first principles, using only fundamental physical constants and the atomic numbers of the atoms involved, without relying on experimental data. mdpi.com

Density Functional Theory (DFT) : DFT is a widely used computational method that determines the properties of a many-electron system by focusing on its electron density. nih.gov It offers a favorable balance between computational cost and accuracy, making it suitable for studying complex organic reactions. nih.gov

These methods provide deep insights into reaction mechanisms by calculating the geometries and energies of all relevant species along a reaction pathway. nih.gov

Many organic reactions can potentially yield multiple products. The preference for the formation of one product over others is known as selectivity. Computational methods are invaluable for understanding and predicting these outcomes. open.ac.uk

Chemoselectivity : The preference of a reagent to react with one functional group over another.

Regioselectivity : The preference for bond formation at one position over another possible position. researchgate.net

Stereoselectivity : The preferential formation of one stereoisomer over another.

For this compound, a key question is its reactivity pattern. DFT calculations on related systems demonstrate why an Sₙ2' mechanism is favored over a direct Sₙ2 displacement. ehu.eus The calculated energy barrier for the Sₙ2' pathway is significantly lower, making it the kinetically preferred route. ehu.eus This preference can be rationalized by analyzing the electronic structure of the transition states, including charge distribution and orbital interactions. By comparing the activation energies for all competing pathways, computational chemistry can accurately predict the major product of a reaction, thereby explaining the observed chemo- and regioselectivity. nih.govopen.ac.uk

Most chemical reactions are performed in a solvent, which can have a profound impact on reaction rates and mechanisms. nih.govnumberanalytics.com Computational models must account for these solvent effects to provide realistic predictions. This is typically done using either explicit or implicit solvation models.

Explicit Solvation : This approach involves including a large number of individual solvent molecules in the calculation. While highly accurate, it is computationally very expensive. nih.gov

Implicit Solvation : These models, often called continuum models, approximate the solvent as a continuous medium with a defined dielectric constant. nih.govspringernature.com This approach is computationally efficient and effective at capturing the bulk electrostatic effects of the solvent, which are often the most important factor. springernature.com

For reactions involving this compound, particularly those that proceed through charged intermediates or transition states (like the ammonium salt intermediate in the Sₙ2' reaction), solvent stabilization is critical. ehu.eus An implicit solvation model can calculate the energy difference of these charged species in the gas phase versus in a solvent, providing a more accurate energy profile and a better understanding of how the solvent influences the reaction pathway. arxiv.orgrsc.org The choice of solvent can dramatically alter the activation energy, stabilizing the transition state and accelerating the reaction. arxiv.org

Understanding Chemo-, Regio-, and Stereoselectivity

Predicting Reactivity and Guiding Synthetic Design through Computational Approaches

Beyond explaining observed phenomena, a major goal of computational chemistry is to predict the outcomes of unknown reactions and to guide the design of new synthetic strategies. nih.govcecam.org By systematically evaluating potential reaction pathways for novel substrates or under new conditions, these methods can save significant experimental time and resources. nih.gov

Computational approaches can be used to screen different reagents, catalysts, or reaction conditions to find the optimal set-up for a desired transformation involving this compound. For example, before attempting the synthesis of a complex natural product using this compound as a building block, ncl-india.org computational studies could be performed to:

Predict the most likely reaction pathway and product.

Identify potential side reactions and byproducts by calculating their activation barriers. escholarship.org

Estimate reaction yields based on the computed energy profiles. rsc.org

Suggest modifications to the substrate or catalyst to enhance yield and selectivity.

This predictive power transforms computational chemistry from an analytical tool to a truly creative and integral part of synthetic design. nih.govnih.gov

The following table conceptualizes how computational data can be used to guide synthetic decisions for reactions of this compound.

| Computational Parameter | Interpretation | Guidance for Synthesis |

|---|---|---|

| Activation Energy (Eₐ) for Pathway A vs. B | The pathway with the lower Eₐ is kinetically favored. | Choose reaction conditions (temp, catalyst) that favor the desired pathway. |

| Relative Energy of Intermediates | Lower energy indicates a more stable intermediate. | Select solvents that can stabilize key intermediates to facilitate the reaction. numberanalytics.com |

| HOMO/LUMO Analysis | Identifies nucleophilic and electrophilic sites. | Predicts regioselectivity of attack on the this compound molecule. researchgate.net |

| Calculated Reaction Thermodynamics (ΔG) | A negative ΔG indicates a spontaneous reaction. | Determine if a reaction is feasible under standard conditions or requires energy input. |

Future Prospects and Emerging Research Frontiers for Dimethyl 2 Bromomethylfumarate

Development of Asymmetric Catalytic Transformations

A significant frontier for dimethyl 2-bromomethylfumarate lies in the development of asymmetric catalytic reactions. The ability to control the stereochemistry during its transformations would provide access to a vast array of chiral molecules, which are crucial in medicinal chemistry and materials science. beilstein-journals.orgmdpi.com

Currently, many reactions involving this substrate are either achiral or result in racemic or diastereomeric mixtures. For instance, reactions with chiral alcohols in the presence of DABCO have been shown to produce diastereomeric mixtures of allyl ethers, indicating that achieving high levels of stereocontrol is a non-trivial challenge that requires dedicated catalyst development. researchgate.net

Future research is expected to focus on several key areas:

Chiral Ligand/Metal Complexes: The use of transition metal catalysts (e.g., Palladium, Rhodium, Copper, Iridium) combined with chiral ligands is a promising strategy. mdpi.comresearchgate.net These systems could potentially control the stereochemical outcome of nucleophilic substitution reactions, including the S(N)2' pathway, to yield enantiomerically enriched products.

Organocatalysis: Chiral organocatalysts, such as pyrrolidine-based amines, could be employed to activate the substrate or the nucleophile. beilstein-journals.org This approach could be particularly effective for Michael additions or cycloaddition reactions involving derivatives of this compound.

Kinetic Resolution: For reactions that produce racemic products, catalytic kinetic resolution could be employed to selectively react with one enantiomer, leaving the other enriched. This would be particularly useful for the racemic products of S(N)2' reactions. nih.gov

The development of robust asymmetric methods will significantly elevate the synthetic value of this compound, transforming it from a useful achiral building block into a strategic precursor for complex chiral targets.

Integration into Flow Chemistry and Continuous Processing

The high reactivity of this compound and the often-unstable nature of its reaction intermediates make it an ideal candidate for integration into flow chemistry and continuous processing systems. vapourtec.com Batch processing of highly exothermic or fast reactions can suffer from poor heat transfer and mixing, leading to side product formation and reduced yields. stolichem.com Flow chemistry offers solutions to these challenges.

Key Advantages of Flow Processing:

| Feature | Benefit for this compound Reactions |

| Superior Heat Transfer | The high surface-area-to-volume ratio in microreactors allows for precise control of temperature, enabling highly exothermic reactions to be run safely. stolichem.com |

| Rapid Mixing | Efficient mixing ensures that reactive intermediates, such as the quaternary ammonium (B1175870) salts formed with DABCO, react immediately as intended, minimizing degradation. researchgate.netvapourtec.com |

| Enhanced Safety | The small internal volume of flow reactors minimizes the risk associated with handling reactive compounds and potentially unstable intermediates. stolichem.com |

| Scalability | Scaling up production is achieved by running the system for longer durations or by numbering up (running multiple reactors in parallel), avoiding the challenges of re-optimizing a large-scale batch reactor. stolichem.com |

| Process Automation | Fully automated continuous systems can improve consistency, reduce solvent usage, and decrease waste, aligning with the principles of green chemistry. dec-group.netresearchgate.net |

While specific applications of flow chemistry for this compound are not yet widely reported, the successful application of this technology to the synthesis of the related compound, dimethyl fumarate (B1241708), highlights its potential. cambrex.com Future work will likely involve translating the known batch reactions, such as those with amines or Grignard reagents, into continuous flow protocols to improve efficiency, safety, and product purity. researchgate.netacs.org

Exploration of Novel Reaction Partners and Reactivity Modes

While the reactivity of this compound with several classes of nucleophiles is well-documented, a vast chemical space remains to be explored. sctunisie.orgnih.gov The compound's rich functionality suggests potential for new and unexpected transformations.

Established Reaction Pathways:

| Nucleophile/Reagent Class | Reaction Type | Product Type |

| Primary & Secondary Amines | S(N)2, S(N)2', Cyclization | Rearranged esters, Pyrrol-2(5H)-ones sctunisie.orgresearchgate.nettandfonline.com |

| Organocuprates & Grignard Reagents | S(N)2' Coupling | Substituted diesters researchgate.netacs.orgthieme-connect.com |

| Wittig Reagents | S(N)2' Coupling | Dienes and related products nih.govtwirpx.link |

| Alcohols (with DABCO) | Allylic Etherification | Functionalized allyl ethers researchgate.net |

Future research will likely push the boundaries by introducing novel reaction partners:

Organometallic Reagents: Beyond cuprates and Grignard reagents, exploring reactions with organozinc, organoindium, or organoboron compounds could offer alternative reactivity and functional group tolerance.

Carbon Nucleophiles: Reactions with soft carbon nucleophiles like enamines, enolates, or cyanide could lead to the synthesis of complex carbon skeletons that are not accessible through current methods.

Cycloaddition Reactions: While the fumarate backbone is electron-deficient, modifications could enable its participation in [4+2] or [3+2] cycloaddition reactions, providing rapid access to complex cyclic systems.

Radical Reactions: The allylic bromide moiety is a potential handle for initiating radical reactions, opening pathways to products through radical addition or cyclization cascades.

By systematically investigating these new reactivity modes, chemists can continue to expand the synthetic toolbox associated with this versatile reagent.

Advanced Computational Modeling for Predictive Synthesis and Mechanism Elucidation

The regioselectivity of reactions involving this compound (S(N)2 vs. S(N)2') is highly dependent on the nature of the nucleophile and the reaction conditions. researchgate.nettandfonline.com Advanced computational modeling presents a powerful tool for understanding these subtleties and predicting outcomes, thereby accelerating experimental discovery.

Applications of Computational Chemistry:

Mechanism Elucidation: Techniques like Density Functional Theory (DFT) can be used to model reaction pathways and calculate the activation energies for competing mechanisms (e.g., S(N)2 vs. S(N)2'). This can explain, for example, why bulky secondary amines favor the rearranged S(N)2' product. tandfonline.com

Predictive Synthesis: By building a database of experimental results, machine learning algorithms and artificial neural networks (ANNs) could be trained to predict the products and yields of new reactions. researchgate.net Such models can screen virtual libraries of reactants to identify promising candidates for achieving a desired synthetic target.

Catalyst Design: Computational tools can aid in the design of chiral catalysts for asymmetric transformations. By modeling the transition state of a catalyst-substrate complex, researchers can rationally design ligands that maximize stereocontrol.

While kinetic models have been successfully developed for the synthesis of other dimethyl esters, the application of these advanced computational tools specifically to this compound is an emerging frontier. researchgate.net Such studies will provide fundamental insights into its reactivity and guide the efficient development of new synthetic methods.

Design of Molecules with Tunable Reactivity Profiles

Modifying the structure of this compound itself offers a sophisticated strategy for controlling its reactivity. By making targeted structural changes, it is possible to design bespoke reagents with reactivity profiles tailored for specific applications.

Potential Structural Modifications:

| Modification Site | Potential Effect |

| Ester Groups | Changing the methyl esters to bulkier groups (e.g., tert-butyl) could sterically hinder one of the reactive sites, enhancing regioselectivity. Using electron-withdrawing or -donating groups could modulate the electrophilicity of the double bond. |

| Leaving Group | Replacing the bromine with other halogens (Cl, I) or a sulfonate ester (e.g., tosylate, mesylate) would alter the leaving group ability, thereby tuning the overall reaction rate and potentially influencing the reaction pathway. |

| Vinyl Backbone | Introducing substituents onto the double bond could have profound electronic and steric effects, creating highly specialized building blocks for complex syntheses. |

This design-led approach moves beyond simply using the off-the-shelf reagent and enters the realm of "reagent engineering." By creating a family of related compounds with a spectrum of reactivities, chemists could select the optimal building block for a given transformation, much like tuning a catalyst for a specific reaction. This would represent a significant step forward in harnessing the full synthetic potential of the bromomethylfumarate scaffold.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for preparing Dimethyl 2-bromomethylfumarate with high purity?

- Methodological Answer : The synthesis typically involves bromination of dimethyl fumarate derivatives under controlled conditions. Key parameters include temperature (0–5°C for bromine addition to avoid side reactions), solvent choice (e.g., dichloromethane or carbon tetrachloride for inertness), and stoichiometric control of brominating agents (e.g., N-bromosuccinimide). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures removal of unreacted precursors and byproducts. Continuous flow reactors can enhance scalability and reproducibility by minimizing thermal degradation .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are critical for confirming the bromomethyl substitution pattern (e.g., chemical shifts at δ ~4.3 ppm for –CHBr in H NMR).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H] at m/z 265.02 for CHBrO).

- Infrared (IR) Spectroscopy : Peaks at ~1720 cm (ester C=O) and ~650 cm (C–Br stretch) confirm functional groups. Cross-referencing with computational models (e.g., DFT) resolves ambiguities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data for this compound in cross-coupling reactions?

- Methodological Answer : Discrepancies often arise from solvent polarity, catalyst selection (e.g., Pd(PPh) vs. PdCl), or competing elimination pathways. Systematic studies should:

Compare reaction outcomes under inert (N) vs. ambient conditions to assess oxidative interference.

Use kinetic profiling (e.g., in situ IR monitoring) to identify intermediates.

Validate mechanistic hypotheses via computational modeling (e.g., transition state analysis using Gaussian or ORCA software).

Contradictions in yields or byproduct formation may reflect steric hindrance from the bromomethyl group, requiring tailored ligand systems .

Q. What strategies improve the thermal stability of this compound during storage and handling?

- Methodological Answer :

- Cocrystallization : Co-formulating with hydrogen-bond donors (e.g., nicotinamide) enhances thermostability by reducing molecular mobility. For example, cocrystals of dimethyl fumarate analogs show 20–30°C stability improvements in differential scanning calorimetry (DSC) studies .

- Additives : Antioxidants (e.g., BHT) or desiccants (silica gel) mitigate degradation via hydrolysis or oxidation.

- Storage Protocols : Store under argon at –20°C in amber vials to prevent light- and moisture-induced decomposition.

Q. How does the bromomethyl group influence the compound’s reactivity in nucleophilic substitution versus elimination reactions?

- Methodological Answer : The bromomethyl group’s electrophilicity favors S2 reactions (e.g., with amines or thiols), but steric bulk may drive E2 elimination. To distinguish pathways:

Conduct competition experiments with varying bases (e.g., KCO vs. DBU) and solvents (polar aprotic vs. protic).

Analyze product ratios via GC-MS or HPLC.

Use deuterated solvents (e.g., DMSO-d) in kinetic isotope effect studies to probe transition states. Computational tools (e.g., molecular dynamics simulations) can predict steric/electronic effects .

Data Analysis and Contradiction Management

Q. How should researchers address inconsistent biological activity data for derivatives of this compound?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing bromine with chlorine) and correlate changes with bioassay results (e.g., IC values).

- Batch Analysis : Verify compound purity across batches via HPLC and elemental analysis to rule out impurities as confounding factors.

- Cell Line Variability : Replicate assays in multiple cell lines (e.g., HEK293 vs. HeLa) to assess cell-specific responses.

Contradictions may arise from differences in membrane permeability or metabolic stability, warranting pharmacokinetic profiling .

Experimental Design Considerations

Q. What controls are essential when studying the environmental impact of this compound in biodegradation assays?

- Methodological Answer :

- Abiotic Controls : Include samples without microbial inoculum to distinguish chemical vs. biological degradation.

- Positive/Negative Controls : Use sodium acetate (readily biodegradable) and non-biodegradable polymers (e.g., polystyrene) as benchmarks.

- Analytical Validation : Employ LC-MS/MS to track degradation products (e.g., fumaric acid derivatives) and ensure detection limits <1 ppm.

- Statistical Replicates : Use triplicate samples to account for microbial community variability in soil/water matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.